molecular formula C16H12N2O2 B6025477 6-(3-acetylphenyl)-4(3H)-quinazolinone

6-(3-acetylphenyl)-4(3H)-quinazolinone

Cat. No.: B6025477
M. Wt: 264.28 g/mol
InChI Key: MNMSMTKPRGLICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-acetylphenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C16H12N2O2 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.089877630 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Quinazolinones, including 6-(3-acetylphenyl)-4(3H)-quinazolinone, have been reported to exhibit a wide range of biological activities. These include:

  • Antibacterial Activity : Compounds with a quinazolinone core have shown promising antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study identified a derivative with significant efficacy in vitro and in vivo against MRSA infections in mouse models .
  • Anticancer Properties : Various derivatives of quinazolinones have demonstrated anticancer activity across different tumor cell lines. Studies indicate that modifications to the quinazolinone structure can enhance its effectiveness against specific cancer types, such as breast and lung cancer . For example, compounds with specific substitutions have been shown to inhibit tumor growth effectively.
  • Anti-inflammatory Effects : Quinazolinones are recognized for their anti-inflammatory properties. Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines and exhibit analgesic effects, making them potential candidates for treating inflammatory diseases .
  • Anticonvulsant and Antidepressant Activities : Some studies have highlighted the anticonvulsant and antidepressant potential of quinazolinones, suggesting their utility in neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key findings from various studies:

Modification Biological Activity Reference
3-Acetyl groupEnhanced antibacterial activity against MRSA
4-Substituted phenyl groupsIncreased anticancer efficacy
Electron-withdrawing groupsImproved anti-inflammatory properties

Case Study 1: Antibacterial Efficacy

A recent study screened a library of quinazolinone derivatives for activity against MRSA. The lead compound exhibited a minimal inhibitory concentration (MIC) of 2 µg/mL and demonstrated significant efficacy in a mouse peritonitis model. This highlights the potential of modified quinazolinones as novel antibiotics in the face of rising antibiotic resistance .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, several this compound derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity against breast cancer cells, suggesting pathways for further development .

Properties

IUPAC Name

6-(3-acetylphenyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-10(19)11-3-2-4-12(7-11)13-5-6-15-14(8-13)16(20)18-9-17-15/h2-9H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMSMTKPRGLICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)N=CNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.